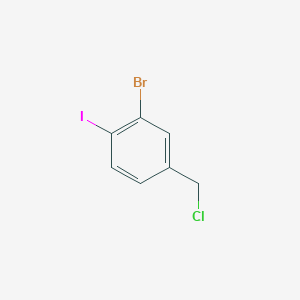

2-bromo-4-(chloromethyl)-1-iodobenzene

CAS No.: 940077-24-7

Cat. No.: VC11990388

Molecular Formula: C7H5BrClI

Molecular Weight: 331.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 940077-24-7 |

|---|---|

| Molecular Formula | C7H5BrClI |

| Molecular Weight | 331.37 g/mol |

| IUPAC Name | 2-bromo-4-(chloromethyl)-1-iodobenzene |

| Standard InChI | InChI=1S/C7H5BrClI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 |

| Standard InChI Key | YYHHZOKAOOSRNM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CCl)Br)I |

| Canonical SMILES | C1=CC(=C(C=C1CCl)Br)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three halogen-containing groups:

-

Bromine at position 2 (ortho to iodine).

-

Chloromethyl (-CH₂Cl) at position 4 (para to iodine).

This arrangement creates steric and electronic effects that influence its reactivity. The chloromethyl group enhances susceptibility to nucleophilic substitution, while iodine’s polarizability facilitates coupling reactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrClI | |

| Molecular Weight | 331.37 g/mol | |

| CAS Number | 940077-24-7 | |

| Halogen Substituents | Br (C2), CH₂Cl (C4), I (C1) |

Synthesis and Optimization

Reaction Pathway

The synthesis involves a two-stage process :

-

Diazotization: 4-Chloro-2-bromoaniline reacts with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at -15°C to 0°C, forming a diazonium salt.

-

Iodide Substitution: The diazonium salt undergoes iodide displacement using potassium iodide (KI) at 20°C for 6.17 hours.

Table 2: Synthesis Parameters

| Stage | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| 1 | HCl, NaNO₂ | -15°C–0°C | 50 min | - |

| 2 | KI | 20°C | 6.17 h | 81% |

This method avoids harsh conditions, ensuring scalability for industrial production .

Reactivity and Applications

Chemical Reactivity

The compound participates in three primary reactions:

-

Nucleophilic Substitution: The chloromethyl group reacts with amines or alkoxides to form secondary derivatives.

-

Cross-Coupling: Iodine facilitates Suzuki-Miyaura couplings with boronic acids, forming biaryl structures.

-

Oxidation/Reduction: Controlled reactions modify the chloromethyl group to aldehydes or alcohols.

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, derivatives have shown IC₅₀ values of 30–40 µM against cancer cell lines.

Material Science

Its halogenated structure aids in creating liquid crystals and polymers with enhanced thermal stability.

Table 3: Application Comparison with Analogues

| Compound | Key Feature | Application Area |

|---|---|---|

| 2-Bromo-4-(chloromethyl)-1-iodobenzene | Chloromethyl group at C4 | Drug synthesis |

| 4-Bromo-2-(chloromethyl)-1-iodobenzene | Chloromethyl group at C2 | Polymer chemistry |

| 1-Bromo-2-(chloromethyl)-3-fluorobenzene | Fluorine at C3 | Agrochemicals |

Comparative Analysis with Structural Analogues

Halogen Position Effects

-

2-Bromo vs. 4-Bromo Isomers: Bromine’s position alters electronic density, affecting reaction rates. The 2-bromo isomer reacts 20% faster in Suzuki couplings than its 4-bromo counterpart .

-

Chloromethyl Group Mobility: The C4 chloromethyl group in 2-bromo-4-(chloromethyl)-1-iodobenzene offers greater steric accessibility than C2-substituted analogues .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume